HDAC Inhibitory Potency of the Butyrate Anion in HT-29 Colon Carcinoma Nuclear Extracts
The butyrate anion, common to ammonium butyrate, exhibits potent HDAC inhibitory activity. In nuclear extracts from HT-29 human colon carcinoma cells, butyrate demonstrated an IC₅₀ value of 0.09 mM, making it the most potent inhibitor among the SCFAs tested, including propionate [1]. This potency is class-level inference for ammonium butyrate, as the study utilized butyrate; the ammonium counterion is not expected to significantly alter the HDAC inhibitory activity of the butyrate anion in this cell-free assay.
| Evidence Dimension | HDAC Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.09 mM (butyrate anion; class-level inference) |
| Comparator Or Baseline | Propionate (IC₅₀ > butyrate) |
| Quantified Difference | Not directly quantified for ammonium butyrate vs. propionate; butyrate is the most potent SCFA tested |
| Conditions | In vitro cell-free assay using nuclear extracts from HT-29 human colon carcinoma cells; substrate: Boc-Lys(Ac)-AMC |
Why This Matters
This establishes the butyrate moiety's core epigenetic activity, a primary driver for its use in oncology research, but does not differentiate it from other butyrate salts.
- [1] Waldecker, M., Kautenburger, T., Daumann, H., Busch, C., & Schrenk, D. (2008). Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon. The Journal of Nutritional Biochemistry, 19(9), 587–593. https://doi.org/10.1016/j.jnutbio.2007.08.002 View Source
